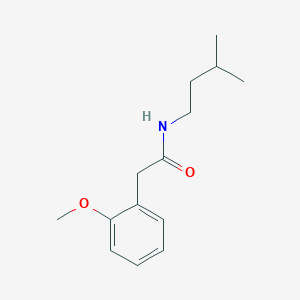
N-isopentyl-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopentyl-2-(2-methoxyphenyl)acetamide, commonly known as MPA, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research. MPA is a white, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mechanism of Action
The exact mechanism of action of MPA is not fully understood. However, it has been proposed that MPA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MPA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
MPA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of proinflammatory cytokines such as TNF-α and IL-1β. MPA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MPA has been shown to have analgesic and antipyretic effects.
Advantages and Limitations for Lab Experiments
MPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. MPA has been extensively studied for its potential applications in scientific research. However, there are also some limitations associated with the use of MPA in lab experiments. MPA is a synthetic compound that may not fully mimic the effects of natural compounds. MPA may also have off-target effects that need to be carefully evaluated.
Future Directions
There are several future directions for the study of MPA. Further studies are needed to fully understand the mechanism of action of MPA. Future studies should also investigate the potential applications of MPA in the treatment of various inflammatory diseases. Additionally, studies should evaluate the safety and efficacy of MPA in animal models and human clinical trials. Finally, the development of novel derivatives of MPA with improved pharmacokinetic and pharmacodynamic properties should be explored.
Conclusion:
In conclusion, MPA is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. MPA has been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. Further studies are needed to fully understand the mechanism of action of MPA and its potential applications in the treatment of various inflammatory diseases.
Synthesis Methods
The synthesis of MPA involves the reaction of isopentylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization using an appropriate solvent.
Scientific Research Applications
MPA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. MPA has been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases.
properties
Product Name |
N-isopentyl-2-(2-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-6-4-5-7-13(12)17-3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
InChI Key |
FEFFUSNTSZFBAV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)







